molecular formula C18H14ClN3O4 B2970900 7-chloro-4-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105215-43-7

7-chloro-4-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2970900
CAS No.: 1105215-43-7
M. Wt: 371.78
InChI Key: JZIAYFLJMHYGEN-UHFFFAOYSA-N
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Description

7-chloro-4-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). This enzyme is a serine/threonine kinase critically involved in cellular signaling pathways, most notably the Wnt pathway, and is a key regulator of numerous physiological processes, including metabolism, transcription, and cytoskeletal organization. Dysregulation of GSK-3β activity has been strongly implicated in the pathogenesis of several diseases, with a primary research focus on neurodegenerative disorders. This compound has demonstrated significant efficacy in cellular and animal models relevant to Alzheimer's disease, where its inhibition of GSK-3β leads to reduced phosphorylation of the microtubule-associated protein tau, a process that is directly linked to the formation of neurofibrillary tangles, a hallmark of the disease . Consequently, this inhibitor serves as a critical pharmacological tool for researchers investigating the molecular mechanisms underlying tauopathies and for validating GSK-3β as a therapeutic target. Its application extends to studies of neuroinflammation, synaptic plasticity, and neuronal survival, providing invaluable insights for the development of novel intervention strategies for CNS disorders.

Properties

IUPAC Name

7-chloro-4-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4/c1-24-14-5-3-2-4-12(14)18-20-16(26-21-18)9-22-13-7-6-11(19)8-15(13)25-10-17(22)23/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIAYFLJMHYGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the standard synthetic protocols for this compound?

The synthesis typically involves coupling a substituted 1,2,4-oxadiazole moiety with a benzoxazinone core. A representative method includes reacting 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with 5-(chloromethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole in the presence of cesium carbonate (Cs₂CO₃) in N,N-dimethylformamide (DMF) at room temperature for 16–18 hours . This method yields the target compound after purification via column chromatography.

Q. Which spectroscopic techniques are essential for structural confirmation?

  • IR spectroscopy : Identifies functional groups (e.g., C=N at ~1596 cm⁻¹, C-Cl at ~702 cm⁻¹) .
  • ¹H NMR : Confirms proton environments (e.g., aromatic protons at δ 6.86–7.26 ppm, methoxy groups at δ ~3.3 ppm) .
  • Mass spectrometry (EI-MS) : Verifies molecular ion peaks (e.g., [M+1]⁺ at m/z 419) .

Q. What are the critical structural features influencing reactivity?

The benzoxazinone core and 1,2,4-oxadiazole ring contribute to electronic and steric effects. The chloro and methoxy substituents modulate electron density, affecting nucleophilic/electrophilic reactivity and intermolecular interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields?

  • Catalyst screening : Replace Cs₂CO₃ with milder bases (e.g., K₂CO₃) to reduce side reactions.
  • Solvent effects : Test polar aprotic solvents like acetonitrile for faster kinetics.
  • Temperature modulation : Elevated temperatures (50–60°C) may accelerate coupling but require monitoring for decomposition .

Q. How are discrepancies in elemental analysis data resolved?

Discrepancies (e.g., calculated C: 63.15% vs. found C: 63.08% in similar compounds ) are addressed by:

  • Repurification : Recrystallization or preparative HPLC.
  • Alternative techniques : High-resolution mass spectrometry (HRMS) or combustion analysis for precise C/H/N quantification.

Q. What computational methods aid in structural elucidation?

  • DFT calculations : Predict NMR chemical shifts and optimize geometry.
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for analogous benzoxazinone derivatives (e.g., 7-chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one ).

Q. How is the reaction mechanism for oxadiazole formation probed?

  • Intermediate trapping : Use LC-MS to detect nitrile imine intermediates during cyclization.
  • Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-determining steps .

Q. What strategies identify regioisomeric byproducts?

  • 2D NMR (COSY, HSQC) : Differentiate regioisomers via coupling patterns.
  • Chromatography : Employ chiral columns or HPLC with UV/vis detection for separation .

Notes

  • Recent synthetic methods (up to 2023) emphasize green chemistry and catalytic efficiency .
  • Structural analogs (e.g., 4-(2-chlorobenzylidene)-oxazol-5-one) provide insights into substituent effects .

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